(3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one
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Overview
Description
(3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a butyl-substituted phenol, the compound can be synthesized via an intramolecular Friedel-Crafts acylation reaction. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the laboratory synthesis can be optimized for industrial applications to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-butyl-3-oxo-4,5-dihydro-2-benzofuran-1-one.
Reduction: Formation of 3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-ol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Benzofuran derivatives are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its structure suggests it may interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals, agrochemicals, and fragrances. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the butyl group may enhance lipophilicity, facilitating membrane penetration. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-butyl-3-hydroxy-2-benzofuran-1-one: Lacks the dihydro component, leading to different reactivity and bioactivity.
(3S)-3-methyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one: Substitution of the butyl group with a methyl group, affecting its lipophilicity and interaction with biological targets.
(3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-ol:
Uniqueness
(3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one is unique due to its specific substitution pattern and the presence of both a butyl and a hydroxy group on the dihydrobenzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O3 |
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Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3S)-3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4,6,14H,2-3,5,7-8H2,1H3/t12-/m0/s1 |
InChI Key |
JGIFAEPLZJPSHA-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@]1(C2=C(C=CCC2)C(=O)O1)O |
Canonical SMILES |
CCCCC1(C2=C(C=CCC2)C(=O)O1)O |
Origin of Product |
United States |
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